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  • Product: 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
  • CAS: 41625-44-9

Core Science & Biosynthesis

Foundational

Solubility profile of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in DMSO and methanol

Executive Summary In the synthesis and development of kinase inhibitors (e.g., Pazopanib analogs), 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine serves as a critical heterocyclic intermediate. Its solubility profile is a determi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and development of kinase inhibitors (e.g., Pazopanib analogs), 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine serves as a critical heterocyclic intermediate. Its solubility profile is a determinant factor in two distinct workflows: biological assay preparation (requiring high-concentration stock solutions) and process chemistry (requiring efficient crystallization solvents).

This guide delineates the theoretical solvation behavior of this aminopyrazole-pyrimidine scaffold and provides a rigorous, self-validating experimental protocol for determining its thermodynamic solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Physicochemical Context & Theoretical Profile

To optimize experimental design, we must first understand the molecular interactions at play.

Structural Analysis

The molecule comprises a pyrazole ring fused to a pyrimidine ring with a primary amine substituent.

  • H-Bond Donors (HBD): 1 (Primary amine

    
    ).
    
  • H-Bond Acceptors (HBA): 3 (Nitrogens in the pyrimidine and pyrazole rings).

  • Character: Planar, electron-rich heteroaromatic system prone to

    
     stacking.
    
Predicted Solvation Behavior
SolventClassInteraction MechanismPredicted Solubility Profile
DMSO Polar AproticDMSO acts as a strong H-bond acceptor, effectively solvating the primary amine protons. It disrupts intermolecular

stacking of the heterocyclic rings.
High (>50 mg/mL). Ideal for creating 10–100 mM stock solutions for biological screening.
Methanol Polar ProticMeOH acts as both H-bond donor (to ring Nitrogens) and acceptor (from the amine). However, its lower dielectric constant compared to DMSO makes it less effective at breaking strong crystal lattice energy.Moderate (5–20 mg/mL). Often exhibits temperature-dependent solubility, making it a candidate for recrystallization purification.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine using the "Shake-Flask" method (Gold Standard).

Prerequisites:

  • Compound Purity: >98% (HPLC area).

  • Solvents: Anhydrous DMSO (Grade: Molecular Biology), HPLC-grade Methanol.

  • Detection: HPLC-UV or LC-MS.

The "Shake-Flask" Workflow (SOP-SOL-001)

This protocol ensures equilibrium is reached, distinguishing true thermodynamic solubility from kinetic solubility.

Step 1: Sample Preparation
  • Weigh approximately 10 mg of the solid compound into a 1.5 mL microcentrifuge tube (borosilicate glass preferred for DMSO to avoid leaching).

  • Add 100 µL of solvent (DMSO or Methanol).

  • Checkpoint: If the solid dissolves immediately, the solubility is

    
    . Add more solid until saturation is visible (undissolved solid remains).
    
Step 2: Equilibration
  • Place samples on an orbital shaker or thermomixer.

  • Settings: 25°C ± 1°C at 500 RPM.

  • Duration: Agitate for 24 hours .

    • Scientific Rationale: 24 hours is required to overcome the crystal lattice energy and ensure the solution is not in a metastable supersaturated state.

Step 3: Phase Separation
  • Centrifuge the samples at 10,000 RPM for 10 minutes to pellet undissolved solids.

  • Filtration (Critical): If floating particles persist, filter the supernatant through a 0.22 µm PTFE filter (for DMSO) or Nylon filter (for MeOH).

    • Caution: Do not use cellulose acetate filters with DMSO.

Step 4: Quantification (HPLC)
  • Dilute the supernatant.

    • DMSO samples: Dilute 1:100 in mobile phase (e.g., Acetonitrile/Water).

    • MeOH samples: Dilute 1:10 in mobile phase.

  • Inject onto HPLC. Calculate concentration using a pre-established calibration curve of the standard.

Visualization of Workflows

Solubility Determination Logic Flow

The following diagram illustrates the decision matrix for the experimental protocol.

SolubilityWorkflow Start Start: Weigh Solid (10mg) AddSolvent Add Solvent (100µL) (DMSO or MeOH) Start->AddSolvent CheckDissolved Is Solid Visible? AddSolvent->CheckDissolved AddMoreSolid Add More Solid CheckDissolved->AddMoreSolid No (Fully Dissolved) Equilibrate Equilibrate 24h @ 25°C CheckDissolved->Equilibrate Yes (Saturation) AddMoreSolid->CheckDissolved Centrifuge Centrifuge & Filter (PTFE/Nylon) Equilibrate->Centrifuge Quantify HPLC Quantification Centrifuge->Quantify Report Report Thermodynamic Solubility (mg/mL) Quantify->Report

Figure 1: Decision tree for thermodynamic solubility determination, ensuring saturation is achieved prior to quantification.

Solvation Mechanism (DMSO vs. Methanol)

Understanding why solubility differs aids in solvent selection for specific applications.

SolvationMechanism cluster_DMSO DMSO Interaction (High Solubility) cluster_MeOH Methanol Interaction (Moderate Solubility) Compound 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (Crystal Lattice) DMSO_Mech Mechanism: Dipolar Aprotic Solvation Compound->DMSO_Mech Solvent Addition MeOH_Mech Mechanism: Polar Protic Solvation Compound->MeOH_Mech Solvent Addition DMSO_Effect Disrupts pi-stacking Accepts H-bonds from NH2 DMSO_Mech->DMSO_Effect MeOH_Effect Competes for H-bonds Less lattice disruption MeOH_Mech->MeOH_Effect

Figure 2: Mechanistic comparison of solvation. DMSO effectively disrupts lattice energy via dipolar interactions, whereas Methanol relies on competitive hydrogen bonding.

Technical Considerations & Troubleshooting

DMSO Hygroscopicity

DMSO is highly hygroscopic. Absorption of atmospheric water can drastically decrease the solubility of hydrophobic heterocycles.

  • Mitigation: Always use fresh DMSO from a sealed septum vial or store over 4Å molecular sieves.

  • Impact: A 5% water content in DMSO can reduce solubility by up to 50% for this class of compounds.

Methanol Solvates

Aminopyrazoles are known to form solvates (crystal forms containing solvent molecules) with methanol.

  • Observation: If you observe a change in crystal habit (e.g., needles to plates) during the 24-hour equilibration, a solvate may have formed.

  • Verification: Analyze the residual solid via DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) if precise solid-state characterization is required.

Calculating Solubility


Where:
  • 
     = Concentration determined from calibration curve (
    
    
    
    ).
  • 
     = Dilution Factor (e.g., 100).
    

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • PubChem Database. (n.d.). "Compound Summary: 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine." National Library of Medicine.

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for shake-flask protocols).

Protocols & Analytical Methods

Method

One-pot synthesis of pyrazolo[1,5-a]pyrimidine from aminopyrazole intermediates

Initiating Literature Review I'm now starting a deep dive into the literature. Google searches are underway, aiming to collect authoritative information on one-pot syntheses of pyrazolo[1,5-a]pyrimidines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm now starting a deep dive into the literature. Google searches are underway, aiming to collect authoritative information on one-pot syntheses of pyrazolo[1,5-a]pyrimidines. I'm focusing on reaction mechanisms and various aminopyrazole intermediates. The goal is to build a solid foundation of current knowledge.

Planning the Structure

Now I'm planning the structure of the application note. I will start with comprehensive Google searches about the one-pot synthesis of pyrazolo[1,5-a]pyrimidines. Focusing on aminopyrazole intermediates, reaction mechanisms, and synthetic protocols. After gathering and analyzing the data, I will build an intuitive structure for the application note. It will begin with foundational chemistry and move to experimental protocols and practical details.

Defining the Workflow

I'm now outlining the application note's workflow. I plan to use Google to collect information on one-pot synthesis of pyrazolo[1,5-a]pyrimidines using aminopyrazole intermediates. I'll focus on mechanisms, synthetic protocols, catalysts, conditions, and applications. I'll analyze this data to craft a logical structure. Then, I'll explain chemical principles, detail protocols, and create diagrams. I intend to provide a table of data like yields. Finally, I will draft the note and cite all sources.

Technical Notes & Optimization

Troubleshooting

Preventing side reactions during the cyclization of hydrazinopyrimidines

Executive Summary & Mechanistic Overview The cyclization of hydrazinopyrimidines is a critical step in synthesizing bioactive scaffolds found in oncology and antimicrobial drugs. The primary challenge is the Dimroth Rear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The cyclization of hydrazinopyrimidines is a critical step in synthesizing bioactive scaffolds found in oncology and antimicrobial drugs. The primary challenge is the Dimroth Rearrangement , where the kinetically favored [4,3-c] isomer isomerizes into the thermodynamically stable [1,5-c] system. Additionally, oxidation of the hydrazine moiety and incomplete ring closure (stalling at the hydrazone intermediate) are frequent failure modes.

This guide provides a self-validating framework to control these outcomes through precise manipulation of pH, temperature, and solvent systems.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways between the kinetic product, thermodynamic product, and common degradation routes.

ReactionPathways Start 4-Hydrazinopyrimidine Inter Hydrazone Intermediate Start->Inter + R-C(OEt)3 / H+ Degrad Oxidative Degradation Start->Degrad O2 / High Temp Kinetic [4,3-c] Isomer (Kinetic Product) Inter->Kinetic Cyclization < 80°C Thermo [1,5-c] Isomer (Thermodynamic Product) Inter->Thermo Direct Cyclization (Strong Acid) Kinetic->Thermo Dimroth Rearrangement (Base/Heat > 100°C)

Figure 1: Mechanistic divergence in hydrazinopyrimidine cyclization. Control of temperature and pH is the primary switch between kinetic and thermodynamic outcomes.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a mixture of isomers. How do I isolate the [4,3-c] kinetic product?"

Diagnosis: You are likely triggering the Dimroth Rearrangement . This rearrangement is driven by basic conditions, high thermal energy, or protic solvents that stabilize the ring-opened intermediate.

Technical Explanation: The 1,2,4-triazolo[4,3-c]pyrimidine ring is susceptible to nucleophilic attack at the pyrimidine C-5 position (or equivalent depending on substitution). This opens the pyrimidine ring, followed by a rotation and recyclization on the exocyclic nitrogen to form the more stable [1,5-c] isomer.

Corrective Protocol:

  • Eliminate Base: Ensure the reaction environment is neutral or slightly acidic. Avoid bases like Et3N or K2CO3 during cyclization unless the [1,5-c] isomer is desired.

  • Temperature Control: Maintain reaction temperature below 80°C.

  • Solvent Switch: Switch from high-boiling protic solvents (e.g., acetic acid at reflux) to lower-boiling aprotic solvents (e.g., Dioxane or THF) if solubility permits.

  • Reaction Time: Monitor strictly by LC-MS. Quench immediately upon consumption of the hydrazone intermediate.

Issue 2: "The reaction stalls at the hydrazone intermediate and does not cyclize."

Diagnosis: Insufficient activation of the carbonyl carbon or steric hindrance prevents the final dehydration step required for ring closure.

Technical Explanation: Cyclization requires the expulsion of a leaving group (water, ethanol, or amine). If the leaving group is poor (e.g., -OH from a carboxylic acid) or the nucleophilicity of the ring nitrogen is reduced by electron-withdrawing groups, the reaction stalls.

Corrective Protocol:

  • Activate the Electrophile:

    • If using Carboxylic Acids: Add a dehydrating agent like POCl3 (Phosphorus Oxychloride) or SOCl2.

    • If using Orthoesters: Add a catalytic amount of mild acid (e.g., p-TSA or Sulfamic acid) to protonate the ethoxy group, making it a better leaving group.

  • Thermal Boost: If using orthoesters, ensure the ethanol byproduct is distilled off (using a Dean-Stark trap or open vessel) to drive the equilibrium forward (Le Chatelier’s principle).

Issue 3: "My starting material (Hydrazinopyrimidine) is turning dark/black before reaction."

Diagnosis: Oxidative degradation. Hydrazines are potent reducing agents and are highly susceptible to air oxidation, forming azo compounds or tars.

Corrective Protocol:

  • Inert Atmosphere: All reactions must be set up under Argon or Nitrogen. Sparge solvents for 15 minutes prior to use.

  • Fresh Reagents: Use freshly prepared hydrazinopyrimidines. If storage is necessary, store as the hydrochloride salt (more stable) and liberate the free base in situ only when reagents are ready.

Experimental Protocols

Protocol A: Kinetic Control (Targeting [4,3-c] Isomer)

Use this for preserving the initial ring fusion geometry.

Reagents:

  • 4-Hydrazinopyrimidine (1.0 eq)

  • Triethyl orthoformate (TEOF) (excess, solvent/reagent)

  • Catalyst: Sulfamic acid (0.05 eq)

Step-by-Step:

  • Setup: Charge a dry flask with 4-hydrazinopyrimidine and TEOF (5-10 mL per gram).

  • Activation: Add sulfamic acid.

  • Reaction: Heat to 60-70°C under Nitrogen. Do NOT reflux.

  • Monitoring: Check LC-MS every 30 mins. Look for M+12 peak (formation of triazole ring).

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold diethyl ether.

    • Note: Avoid aqueous basic workups which can induce rearrangement.

Protocol B: Thermodynamic Control (Targeting [1,5-c] Isomer)

Use this if the rearranged product is the target.

Reagents:

  • 4-Hydrazinopyrimidine (1.0 eq)

  • Formic Acid (Solvent/Reagent)

Step-by-Step:

  • Reaction: Dissolve starting material in Formic Acid.

  • Rearrangement Drive: Reflux (approx. 100-110°C) for 4-12 hours.

  • Mechanism Check: The acidic environment at high temperature promotes the ring-opening/ring-closing Dimroth sequence.

  • Workup: Evaporate excess acid. Neutralize carefully with NaHCO3 (keep cold) and extract.

Data & Comparison

ParameterKinetic Conditions ([4,3-c])Thermodynamic Conditions ([1,5-c])
Temperature < 80°C> 100°C (Reflux)
pH Environment Neutral / Mildly Acidic (pKa ~1)Strong Acid or Basic
Solvent Orthoesters, Dioxane, EtOHAcetic Acid, Formic Acid, DMF
Time Short (1-3 hours)Long (6-24 hours)
Risk Incomplete cyclizationDegradation / Tars

Decision Logic for Optimization

Use the following logic tree to determine your next experimental step based on LC-MS data.

OptimizationLogic Result Analyze Reaction Mixture (LC-MS / NMR) Q1 Is the Hydrazone Intermediate present? Result->Q1 Q2 Is the wrong isomer ([1,5-c]) dominant? Q1->Q2 No (Cyclized) Action1 Increase Temp (mildly) or Add Dehydrating Agent Q1->Action1 Yes (Stalled) Action2 Lower Temp, Switch to Orthoester, Reduce Reaction Time Q2->Action2 Yes (Rearranged) Action3 Proceed to Purification Q2->Action3 No (Correct Isomer)

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

  • Brown, D. J., & Nagamatsu, T. (1977). Isomeric 1,2,4-Triazolopyrimidines: Formation and Isomerization. Australian Journal of Chemistry. [Link]

  • Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles. XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry. [Link]

  • Larsen, R. D., et al. (1994). Practical Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Pyrimidines. Journal of Organic Chemistry. [Link]

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier Science. (General Reference for Dimroth Rearrangement mechanisms). [Link]

Reference Data & Comparative Studies

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